molecular formula C21H20N2O3S B5316500 2-(allylthio)-1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-benzimidazole

2-(allylthio)-1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-benzimidazole

Cat. No.: B5316500
M. Wt: 380.5 g/mol
InChI Key: XEFAQVBOAQFYDS-ZRDIBKRKSA-N
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Description

2-(allylthio)-1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-benzimidazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an allylthio group, a dimethoxyphenyl group, and a benzimidazole core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(2-prop-2-enylsulfanylbenzimidazol-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-4-13-27-21-22-16-7-5-6-8-17(16)23(21)20(24)12-10-15-9-11-18(25-2)19(14-15)26-3/h4-12,14H,1,13H2,2-3H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFAQVBOAQFYDS-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2C3=CC=CC=C3N=C2SCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2C3=CC=CC=C3N=C2SCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-benzimidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the allylthio group: The benzimidazole intermediate is then reacted with allylthiol in the presence of a suitable base to introduce the allylthio group.

    Attachment of the dimethoxyphenylacryloyl group: Finally, the compound is acylated with 3-(3,4-dimethoxyphenyl)acryloyl chloride under basic conditions to yield the target molecule.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the dimethoxyphenylacryloyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted benzimidazoles

Scientific Research Applications

2-(allylthio)-1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Preliminary studies suggest that it may have pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(allylthio)-1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-benzimidazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The allylthio group may interact with thiol-containing enzymes, while the benzimidazole core could bind to nucleic acids or proteins. The dimethoxyphenylacryloyl moiety may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylacetic acid
  • 3,4-Dimethoxyphenylacetonitrile
  • 3,4-Dimethoxycinnamic acid

Uniqueness

Compared to these similar compounds, 2-(allylthio)-1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-benzimidazole is unique due to the presence of the allylthio group and the benzimidazole core. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

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